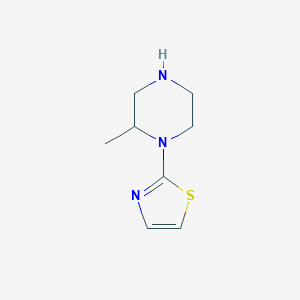

2-Methyl-1-(1,3-thiazol-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3S |

|---|---|

Molecular Weight |

183.28 g/mol |

IUPAC Name |

2-(2-methylpiperazin-1-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H13N3S/c1-7-6-9-2-4-11(7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 |

InChI Key |

AZYDDZQCNPNEJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 1,3 Thiazol 2 Yl Piperazine and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methyl-1-(1,3-thiazol-2-yl)piperazine, the most logical disconnection is the C-N bond between the C2 position of the thiazole (B1198619) ring and the N1 position of the piperazine (B1678402) ring. This bond is typically formed via a nucleophilic substitution or a coupling reaction.

This disconnection strategy identifies two primary precursors:

An electrophilic thiazole derivative : A thiazole ring bearing a suitable leaving group at the 2-position, such as a halogen (e.g., 2-bromothiazole or 2-chlorothiazole).

A nucleophilic piperazine derivative : 2-methylpiperazine (B152721), where one of the nitrogen atoms acts as the nucleophile.

An alternative disconnection can be envisioned within the thiazole ring itself, following the logic of the Hantzsch thiazole synthesis. This would involve a precursor containing the pre-formed piperazine moiety, such as a piperazine-derived thiourea, which then undergoes a ring-closing reaction with an α-halocarbonyl compound to form the thiazole ring.

Classical Synthetic Routes to Thiazole-Piperazine Conjugates

Classical methods for synthesizing thiazole-piperazine conjugates have been well-established and typically involve the stepwise assembly of the core structure or the formation of one of the heterocyclic rings onto the other.

The most common stepwise approach involves the direct coupling of a pre-synthesized piperazine with a pre-synthesized thiazole. This is typically achieved through a nucleophilic aromatic substitution reaction. For example, reacting 2-methylpiperazine with 2-bromothiazole under basic conditions would yield the target compound.

In a similar vein, other thiazole-piperazine derivatives have been synthesized by reacting piperazine with 4-chloromethyl-2-amino thiazoles, leading to the desired compounds in good yields. nih.gov Another documented stepwise synthesis involves the alkylation of piperazine-substituted heterocycles with 2-chloro-N-1,3-thiazol-2-ylacetamide to form the final products. nih.gov

A study on thiazolylhydrazine-piperazine derivatives illustrates a multi-step sequence where 1-methylpiperazine is first reacted with 4-fluorobenzaldehyde. nih.gov The resulting aldehyde is then converted to a thiosemicarbazone, which is subsequently cyclized to form the thiazole ring. nih.gov

| Piperazine Precursor | Thiazole Precursor / Reagent | Reaction Type | Reference |

|---|---|---|---|

| Piperazine | 4-chloromethyl-2-amino thiazoles | Nucleophilic Substitution | nih.gov |

| Piperazine-substituted Pyridine | 2-chloro-N-1,3-thiazol-2-ylacetamide | Alkylation | nih.gov |

| 1-Methylpiperazine | 4-Fluorobenzaldehyde, then Thiosemicarbazide | Multi-step sequence | nih.gov |

| Piperazine | Chloroacetyl chloride | Acylation | nih.gov |

Ring closure reactions, particularly for the formation of the thiazole ring, are a cornerstone of classical heterocyclic synthesis. The Hantzsch thiazole synthesis is a prominent example, involving the reaction of an α-haloketone with a thioamide. nih.gov This method can be adapted to synthesize thiazole-piperazine conjugates by using a piperazine-containing thioamide or thiourea as one of the key reactants.

For instance, a thiosemicarbazone derived from a piperazine-containing aldehyde can be cyclized with various α-bromoketones to produce the corresponding piperazine-based bis(thiazole) derivatives. nih.gov This strategy effectively builds the thiazole ring onto a piperazine-containing scaffold. The general mechanism involves the condensation between a ketone and a thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone with a halogen-bearing acetophenone. nih.gov

Advanced Synthetic Strategies for Efficient Production

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot multicomponent reactions, which offer improved efficiency, higher yields, and better environmental compatibility.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and significant increases in product yields compared to conventional heating methods. nih.govscielo.org.za The synthesis of heterocyclic compounds, including thiazoles and piperazines, has greatly benefited from this technology.

For example, the synthesis of various triazole derivatives, which are structurally related to thiazoles, demonstrated that microwave-assisted reactions could be completed in minutes with yields up to 97%, whereas conventional methods required several hours for lower yields. nih.gov Similarly, a one-pot synthesis of thiazolyl-pyridazinediones was successfully carried out under microwave irradiation, with reaction times as short as 4-8 minutes. nih.gov This approach highlights the potential for microwave assistance to accelerate the coupling of 2-methylpiperazine with a thiazole precursor or to facilitate the Hantzsch thiazole synthesis ring closure.

| Reaction / Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Triazole-Thione Derivatives | 290 minutes | 10-25 minutes | 78% to 97% | nih.gov |

| Piperidine-Triazole Derivatives | Several hours | 33-90 seconds | Significant | nih.gov |

| Thiazolyl-Pyridazinediones | Not specified | 4-8 minutes | High yields | nih.gov |

| 1,2,4-triazol-3-one derivatives | Longer reaction times | 20 minutes | Better yields | scielo.org.za |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step. This approach avoids the need for isolating intermediates, thereby saving time, solvents, and resources. researchgate.net

Several MCRs have been developed for the synthesis of thiazole derivatives. mdpi.commdpi.com A novel chemoenzymatic one-pot multicomponent synthesis of thiazoles has been reported, achieving yields of up to 94% under mild, enzyme-catalyzed conditions. mdpi.com This reaction proceeds by combining secondary amines (such as piperazines), benzoyl isothiocyanate, and acetylenedicarboxylates. mdpi.com Another example involves a three-component reaction utilizing an acetyl thiazole derivative, an aldehyde, and malononitrile to construct complex pyridine hybrids in a single step. nih.gov Such strategies could be readily adapted for the synthesis of this compound by selecting the appropriate starting materials.

Exploration of Chemo- and Regioselective Synthesis Pathways

The synthesis of this compound presents a significant challenge in regioselectivity due to the dissymmetric nature of the 2-methylpiperazine starting material. This molecule contains two secondary amine nitrogen atoms at positions 1 and 4, which possess different steric and electronic environments. The nitrogen at position 4 (N4) is less sterically hindered than the nitrogen at position 1 (N1), which is adjacent to the methyl group. Consequently, direct nucleophilic substitution reactions with a 2-halothiazole typically favor substitution at the N4 position, leading to the undesired regioisomer, 4-(1,3-thiazol-2-yl)-2-methylpiperazine.

To achieve the desired N1 substitution, chemo- and regioselective strategies must be employed. A primary and effective method involves a protecting group strategy. This multi-step pathway ensures that the reaction occurs exclusively at the intended nitrogen atom.

A plausible regioselective synthesis pathway is as follows:

Protection of 2-methylpiperazine: The less sterically hindered N4 nitrogen of 2-methylpiperazine is selectively protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butyl 3-methylpiperazine-1-carboxylate.

Regioselective N-Arylation: The resulting N4-protected piperazine, which has only one available secondary amine at the N1 position, is then reacted with a 2-halothiazole, typically 2-bromothiazole. This reaction is a nucleophilic aromatic substitution (SNAr) or, more efficiently, a palladium-catalyzed Buchwald-Hartwig amination. The reaction selectively forms the C-N bond at the N1 position, yielding tert-butyl 3-methyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxylate.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step yields the target compound, this compound, with high regiochemical purity.

This protecting-group-based approach circumvents the inherent reactivity preference of the 2-methylpiperazine, thereby providing a reliable and selective route to the desired N1-substituted product. Alternative strategies, such as direct condensation under specifically controlled conditions, are often less effective and typically result in a mixture of regioisomers requiring challenging chromatographic separation. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic protocols is critical for maximizing product yield and ensuring high purity, which is essential for subsequent applications. For the synthesis of this compound, the key N-arylation step is the primary target for optimization. Several reaction parameters can be systematically varied to enhance the efficiency of this transformation.

Key Parameters for Optimization:

Leaving Group: The nature of the halogen on the thiazole ring significantly impacts reactivity. The typical order of reactivity for SNAr reactions is I > Br > Cl. While 2-chlorothiazole is more commercially available, 2-bromothiazole or 2-iodothiazole will generally provide higher reaction rates and yields.

Base: A base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) can be used. The choice of base can influence reaction kinetics and side-product formation.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are typically employed as they can solvate the ions formed during the reaction without interfering with the nucleophile.

Temperature: The reaction temperature is a crucial factor. While higher temperatures can accelerate the reaction, they can also lead to decomposition or the formation of impurities. The optimal temperature is typically determined empirically, often ranging from 80 °C to 150 °C.

Catalyst System (for Buchwald-Hartwig Amination): If a palladium-catalyzed cross-coupling approach is used, the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, Xantphos) is critical for achieving high catalytic turnover and yield.

The purification of the final product is generally achieved through column chromatography on silica gel, followed by recrystallization or salt formation to obtain a high-purity solid.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 24 | 55 |

| 2 | Cs₂CO₃ | DMF | 100 | 18 | 78 |

| 3 | NaH | DMF | 80 | 12 | 65 |

| 4 | Cs₂CO₃ | DMSO | 100 | 18 | 82 |

| 5 | Cs₂CO₃ | Dioxane | 120 | 24 | 75 |

Academic Analytical Techniques for Structural Confirmation

The unambiguous structural confirmation of this compound is accomplished using a combination of modern analytical methods. These techniques provide definitive information about the molecular structure, connectivity, molecular weight, and purity of the synthesized compound. The primary methods employed in an academic research setting include spectroscopic analysis (NMR, IR, Mass Spectrometry) and chromatographic techniques. dergipark.org.trsapub.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the precise molecular structure of newly synthesized compounds. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful tools for determining the molecular framework.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the two thiazole ring protons, the seven piperazine ring protons, and the three methyl group protons. The complexity of the piperazine signals is expected due to diastereotopic effects from the adjacent chiral center.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. Two-dimensional NMR techniques like HSQC can be used to correlate proton and carbon signals directly. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the molecular formula by confirming the elemental composition. For C₈H₁₃N₃S, the expected exact mass would be calculated and compared to the experimental value.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for N-H stretching (from the secondary amine), aliphatic C-H stretching, C=N stretching of the thiazole ring, and C-N stretching vibrations.

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||

|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Multiplicity | Carbon Position | Predicted δ (ppm) |

| Thiazole-H4 | ~7.25 | d | Thiazole-C2 | ~168.0 |

| Thiazole-H5 | ~6.95 | d | Thiazole-C4 | ~138.5 |

| Piperazine-CH (position 2) | ~4.20 | m | Thiazole-C5 | ~108.0 |

| Piperazine-CH₂ (position 3) | ~3.40-3.55 | m | Piperazine-C2 | ~56.5 |

| Piperazine-CH₂ (position 5) | ~2.80-2.95 | m | Piperazine-C3 | ~48.0 |

| Piperazine-CH₂ (position 6) | ~3.05-3.20 | m | Piperazine-C5 | ~45.5 |

| Piperazine-NH | ~2.50 | br s | Piperazine-C6 | ~52.0 |

| Methyl-CH₃ | ~1.15 | d | Methyl-CH₃ | ~15.0 |

Molecular and Electronic Structure Investigations of 2 Methyl 1 1,3 Thiazol 2 Yl Piperazine

Conformational Analysis of the Piperazine (B1678402) Ring System

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, typically adopts a chair conformation to minimize steric and torsional strain. In 2-Methyl-1-(1,3-thiazol-2-yl)piperazine, the substituents on the nitrogen and carbon atoms influence the conformational equilibrium of this ring. The primary conformations to consider are the chair, boat, and twist-boat forms.

The chair conformation is generally the most stable due to its staggered arrangement of atoms, which minimizes torsional strain. For this compound, two distinct chair conformations are possible, differing in the axial or equatorial orientation of the methyl group at the C2 position. Generally, bulky substituents prefer an equatorial position to reduce steric hindrance. nih.gov Therefore, the conformer with the methyl group in the equatorial position is expected to be of lower energy. The thiazole (B1198619) group, being attached to a nitrogen atom, will also have a preferred orientation, which is discussed in the subsequent section.

In a study of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred in all cases. nih.gov For ether-linked compounds, the axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov While this compound is not an acyl or ether-linked compound, this highlights that electronic and steric effects can lead to counterintuitive conformational preferences.

The boat conformation is a higher-energy alternative due to eclipsing interactions between the hydrogens on the carbon atoms. The twist-boat conformation is an intermediate form that alleviates some of this strain. However, for most substituted piperazines, the energy difference between the chair and boat forms is significant enough that the chair form predominates.

Table 1: Theoretical Conformational Analysis of the Piperazine Ring in this compound

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair 1 | Equatorial | 0.00 | N1-C2-C3-N4 ≈ -55, C2-C3-N4-C5 ≈ 58 |

| Chair 2 | Axial | 1.8 - 2.5 | N1-C2-C3-N4 ≈ 54, C2-C3-N4-C5 ≈ -57 |

| Twist-Boat | - | 5.0 - 6.0 | - |

| Boat | - | 6.0 - 7.0 | - |

Note: The data in this table is illustrative and based on theoretical principles and data for analogous substituted piperazines.

Conformational Preferences and Dynamics of the Thiazole Moiety

The thiazole moiety is linked to the piperazine ring via a single bond between the thiazole C2 and the piperazine N1 atoms. Rotation around this C-N bond dictates the spatial orientation of the thiazole ring relative to the piperazine ring. The conformational preference is determined by a balance of steric repulsion between the thiazole ring and the piperazine ring substituents, and electronic effects such as conjugation.

The rotation around the N-aryl bond in N-arylpiperazines is a subject of interest, with rotational barriers influenced by the electronic properties of the aryl group. csic.es In the case of this compound, the thiazole ring is a heteroaromatic system. The barrier to rotation around the C-N bond is expected to be influenced by the steric bulk of the methyl group on the adjacent carbon of the piperazine ring.

Computational studies on similar N-arylpiperazine systems can provide insight into the likely rotational barriers. semanticscholar.org The lowest energy conformation would likely involve a dihedral angle that minimizes steric clashes between the thiazole ring and the equatorial methyl group on the piperazine ring.

Table 2: Theoretical Rotational Barrier Analysis for the Thiazole Moiety

| Dihedral Angle (C6-N1-C2(thiazole)-N3(thiazole)) | Relative Energy (kcal/mol) | Description |

| ~45° | 0.0 | Most stable conformation, minimizing steric hindrance |

| 0° / 180° | 3.0 - 5.0 | Eclipsed conformations with higher steric strain |

| 90° | 2.0 - 3.0 | Perpendicular orientation |

Note: The data in this table is illustrative and based on theoretical principles for N-arylpiperazines.

Examination of Potential Tautomerism and Isomerism within the Linkage

Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. In the context of this compound, the thiazole ring is the primary site where tautomerism could be considered. For 2-aminothiazoles, an amino-imino tautomerism is a known phenomenon. researchgate.net However, in the target molecule, the thiazole ring is substituted at the 2-position with a carbon-nitrogen bond to the piperazine ring, not an amino group. Therefore, the common amino-imino tautomerism is not applicable here. Metal-induced tautomerization to a carbene form has been reported for thiazoles, but this is under specific reaction conditions. rsc.org

Isomerism, on the other hand, is a key consideration. Due to the chiral center at the C2 position of the piperazine ring (bearing the methyl group), this compound can exist as a pair of enantiomers: (R)-2-Methyl-1-(1,3-thiazol-2-yl)piperazine and (S)-2-Methyl-1-(1,3-thiazol-2-yl)piperazine. These enantiomers are non-superimposable mirror images and may exhibit different biological activities.

Furthermore, cis-trans isomerism can be considered with respect to the substituents on the piperazine ring, although with only one substituent on the carbon framework of the ring, this is less relevant than the chair conformational isomers discussed previously.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations would likely confirm the preference for a chair conformation of the piperazine ring with the methyl group in an equatorial position. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Table 3: Theoretically Calculated Geometric and Electronic Parameters (DFT B3LYP/6-311G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C(thiazole)-N(piperazine) | 1.38 - 1.42 |

| C-N (piperazine ring) | 1.45 - 1.48 |

| C-C (piperazine ring) | 1.52 - 1.55 |

| Bond Angles (degrees) | |

| C-N-C (piperazine ring) | 109 - 112 |

| N-C-C (piperazine ring) | 110 - 113 |

| Electronic Properties | |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

Note: The data in this table is illustrative and based on DFT calculations for similar N-arylpiperazine structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically in shades of blue).

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the thiazole ring and the N4 nitrogen of the piperazine ring, indicating these are likely sites for protonation or interaction with electrophiles. The regions around the hydrogen atoms, particularly the N-H proton of the piperazine ring, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Table 4: Predicted Molecular Electrostatic Potential (MEP) at Key Atomic Sites

| Atomic Site | Predicted MEP (kcal/mol) | Implication |

| N3 (thiazole) | -30 to -40 | High electron density, potential for electrophilic attack |

| N4 (piperazine) | -25 to -35 | High electron density, site for protonation |

| H (on N4) | +35 to +45 | Electron deficient, potential for hydrogen bonding |

| Sulfur (thiazole) | -10 to -20 | Moderate electron density |

Note: The data in this table is illustrative and based on general principles of MEP analysis for similar heterocyclic systems.

Analysis of Intramolecular Interactions

Intramolecular interactions play a crucial role in determining the most stable conformation of a molecule. In this compound, several non-covalent interactions can be considered.

While classical intramolecular hydrogen bonds are unlikely due to the absence of suitable donor-acceptor pairs in close proximity, weaker C-H···N or C-H···S interactions might be present. These interactions, although weak, can contribute to the stabilization of a particular conformer.

Crystallographic Analysis and Solid State Characterization

Single Crystal X-ray Diffraction Studies of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine and Related Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in available literature, analysis of closely related structures containing piperazine (B1678402) and thiazole (B1198619) moieties provides significant understanding of their typical solid-state conformations.

For instance, studies on piperazine derivatives consistently show the six-membered piperazine ring adopting a stable chair conformation in the crystal lattice. researchgate.net This conformation minimizes steric strain and is a recurring feature in the solid-state structures of such compounds. Similarly, crystallographic analysis of thiazole-containing molecules provides detailed information on bond lengths, angles, and the planarity of the heterocyclic ring system. nih.gov

The table below presents crystallographic data for representative related structures, illustrating common crystal systems and space groups.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Hydrazinyl-4-methyl-1,3-benzothiazole nih.gov | C₈H₉N₃S | Monoclinic | P2₁ | 3.893 | 7.312 | 14.137 | 93.416 |

| 2-(1-Methylethyl)-1,3-thiazolo[4,5-b]pyridine researchgate.net | C₉H₁₀N₂S | Orthorhombic | Pna2₁ | 9.6376 | 10.1602 | 8.9254 | 90 |

| Triazolo-pyridazino-indole Derivative mdpi.com | C₁₇H₁₁BrN₄S | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 98.618 |

Elucidation of Crystal Packing and Supramolecular Architecture

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces that lead to the formation of a stable, ordered supramolecular architecture. In compounds containing thiazole and piperazine rings, these interactions include hydrogen bonds and π–π stacking.

In many thiazole derivatives, molecules are linked into layers or chains. For example, in the structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, molecules form dimers that are connected into layers parallel to the (102) plane. nih.gov These layers are further consolidated by C—H⋯π interactions. nih.gov

Detailed Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions in determining the supramolecular structure of nitrogen- and oxygen-containing heterocyclic compounds. In related structures, a variety of intermolecular hydrogen bonds are observed, including conventional N—H⋯N and N—H⋯O bonds, as well as weaker C—H⋯N and C—H⋯O interactions. researchgate.netnih.gov

These bonds often form recognizable patterns or motifs. For instance, pairs of molecules can be linked by N—H⋯N hydrogen bonds to form R²₂(8) ring motifs. nih.gov These motifs can then act as building blocks, connecting into more extensive networks such as layers or chains. nih.gov In the crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, weak C—H⋯N hydrogen-bonding interactions link molecules to form chains along the nih.gov direction. researchgate.net

The table below summarizes typical hydrogen bond geometries found in related crystal structures.

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| N2—H2···N3 | 0.89 | 2.30 | 2.996 | 135 | x, y, z-1 | nih.gov |

| N3—H3A···N1 | 0.92 | 2.21 | 3.077 | 156 | -x+1, y+1/2, -z+1 | nih.gov |

| C4—H4···N2 | 0.93 | 2.55 | 3.472 | 169 | x+1, y, z | researchgate.net |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can decompose the crystal packing into contributions from different types of atomic contacts.

For thiazole-containing compounds, Hirshfeld analysis reveals the relative importance of various interactions. A study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that H⋯H contacts make the highest contribution to the crystal packing (37.6%), followed by O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), and N⋯H/H⋯N (13.0%) interactions. nih.gov Similarly, for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the most significant contacts were N⋯H/H⋯N (24.3%), S⋯H/H⋯S (21.1%), and H⋯H (17.7%). nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts derived from Hirshfeld surface analysis for related structures.

| Intermolecular Contact | Contribution (%) in Structure 1 nih.gov | Contribution (%) in Structure 2 nih.gov | Contribution (%) in Structure 3 mdpi.com |

| H···H | 37.6 | 17.7 | 30.6 |

| O···H / H···O | 16.8 | - | - |

| S···H / H···S | 15.4 | 21.1 | 7.0 |

| N···H / H···N | 13.0 | 24.3 | 1.0 |

| C···H / H···C | 7.6 | - | - |

| S···C / C···S | - | 9.7 | 1.3 |

Comparative Studies of Conformational Stability in Solution and Solid States

The conformation of a molecule can differ between its solid state and when it is in solution. Single-crystal X-ray diffraction provides a static picture of the molecular conformation as it exists in the highly ordered environment of a crystal. mdpi.com For molecules containing a piperazine ring, this conformation is typically a well-defined chair geometry. researchgate.net

In solution, molecules generally have greater conformational freedom. While the chair conformation is often the most stable and populated state for a piperazine ring in solution due to its low steric and torsional strain, other conformations, such as the boat or twist-boat, may exist in equilibrium. The specific conformation and the dynamics of its interconversion in solution can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive understanding requires comparing the solid-state structure from X-ray diffraction with solution-state data to assess how intermolecular forces in the crystal may select for or stabilize a particular conformer from the ensemble present in solution.

Computational Chemistry Approaches in Rational Drug Design for 2 Methyl 1 1,3 Thiazol 2 Yl Piperazine

Molecular Modeling of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its analogs, molecular modeling is the first step in understanding their three-dimensional (3D) structure and electronic properties. This understanding is crucial for predicting how these compounds will interact with biological targets.

Researchers utilize software to build 3D models of these molecules and optimize their geometry to the most stable energetic conformation. Techniques such as quantum mechanics and molecular mechanics are employed to calculate various molecular descriptors. These descriptors, which include electronic properties (like HOMO and LUMO energies), steric factors, and lipophilicity, are fundamental for developing a preliminary understanding of the molecule's potential biological activity. For instance, in studies of similar thiazole-piperazine derivatives, molecular modeling has been instrumental in elucidating the structural features that contribute to their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.govresearchgate.net

Structure-Based Drug Design (SBDD) Principles and Applications

Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that relies on the 3D structural information of the biological target, typically a protein or enzyme. The primary goal of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function.

A cornerstone of SBDD, molecular docking, is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound and its derivatives, docking simulations are used to visualize and analyze their interactions with the active site of a target protein. nih.govnih.gov These simulations can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's affinity. researchgate.net

For example, in studies on related thiazole (B1198619) derivatives, docking has been used to understand their binding modes with enzymes like lanosterol (B1674476) C14α-demethylase in Candida albicans, revealing that substitutions on the thiazole ring can significantly influence binding affinity. nih.gov The binding energy scores obtained from these simulations help in prioritizing compounds for synthesis and biological testing. nih.gov

Table 1: Representative Ligand-Protein Docking Results for Thiazole Derivatives

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazolo[3,2-a]pyridine derivative 4e | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63 |

| N-(benzo[d]thiazol-2-yl) acetamide (B32628) analog | COX-2 | - | Not Specified |

| Thiazinone derivative | MDM2 (4HBM) | -7.6 to -6.0 | His96, Tyr67 |

This table presents hypothetical and literature-based examples of docking scores for related compound classes to illustrate the application of this technique. researchgate.netnih.govplos.org

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose from docking and to explore the conformational changes that both the ligand and the protein may undergo upon binding. fip.org

Quantitative Structure-Activity Relationship (QSAR) Studies for In Vitro Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are then used to predict the activity of newly designed compounds before they are synthesized.

For derivatives of this compound, a QSAR model would be developed by calculating a set of molecular descriptors for a series of analogs with known biological activity. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can be a valuable tool for identifying the key structural features that influence the desired biological effect and for guiding the design of more potent compounds. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail later on. mdpi.comnih.gov

For this compound, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. frontiersin.org These predictions are often based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight, which are known to influence a drug's ADME profile. nih.gov Early assessment of these parameters helps in prioritizing compounds that not only have good efficacy but also the potential to be developed into safe and effective drugs. mdpi.com

Table 2: Predicted ADME Properties for a Representative Thiazolylhydrazine-Piperazine Derivative

| Parameter | Predicted Value | Interpretation |

| Intestinal Absorption (Human) | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

This table is based on in silico predictions for a similar class of compounds and serves as an illustrative example. mdpi.com

Structure Activity Relationship Sar Studies in in Vitro Biological Systems

General Principles of Thiazole-Piperazine SAR as Applied to 2-Methyl-1-(1,3-thiazol-2-yl)piperazine

The thiazole-piperazine core is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govtandfonline.com The piperazine (B1678402) ring, with its two nitrogen atoms, often improves the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. nih.govtandfonline.com The N-1 nitrogen allows for the introduction of various groups, including other heterocycles, which can serve as hydrogen bond acceptors or hydrophobic elements, while the N-4 nitrogen can act as a basic amine. nih.govtandfonline.com

The thiazole (B1198619) ring is a versatile standalone moiety that contributes significantly to the biological profile of various drugs. nih.gov Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component for engaging with biological targets. In the context of this compound, the thiazole ring is directly linked to the N-1 position of the piperazine, creating a core structure that has been explored for various biological activities, including cholinesterase inhibition and antinociceptive effects. nih.gov SAR studies on related compounds have shown that the combination of these two rings often leads to potent biological activity. nih.gov

Impact of the Methyl Substitution on In Vitro Biological Activity Profiles

The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center into the this compound structure. This stereochemistry can have a profound impact on biological activity by influencing how the molecule fits into a binding site. While direct SAR studies on the 2-methylpiperazine (B152721) moiety in this specific compound are not extensively detailed in the provided literature, general principles of medicinal chemistry suggest that such a substitution can affect potency, selectivity, and metabolic stability.

In related heterocyclic compounds, the introduction of small alkyl groups like methyl can be crucial for activity. For instance, in a series of thiazole derivatives, the presence of a simple methyl group on the thiazole ring, in combination with specific substitutions on an attached phenyl ring, was found to be critical for antitumor activity. nih.govmdpi.com Similarly, in other scaffolds, the addition of a methyl group can enhance hydrophobic interactions within a target's binding pocket, leading to increased potency. polyu.edu.hk The precise impact of the 2-methyl group in this compound would depend on the specific biological target and the topology of its active site.

Influence of Thiazole Ring Substitutions on In Vitro Efficacy and Selectivity

Modifications to the thiazole ring of the thiazole-piperazine scaffold have been shown to significantly modulate biological activity. SAR studies on various analogues demonstrate that the type and position of substituents on the thiazole ring are key determinants of efficacy and selectivity.

For example, attaching substituted phenyl rings to the thiazole moiety is a common strategy. Studies have revealed that para-halogen substitutions on this phenyl ring are important for anticonvulsant activity. nih.govmdpi.com In the context of anticancer activity, electron-donating groups (like -OCH3) on a phenyl ring attached to the thiazole moiety have been found to be beneficial. nih.gov The introduction of bulky or lipophilic groups can also enhance activity; for instance, a naphthalen-2-yl group attached to a thiazole-pyrrolidinone core resulted in significant anticonvulsant effects. mdpi.com These findings suggest that the electronic and steric properties of substituents at positions 4 and 5 of the thiazole ring in this compound could be strategically tuned to optimize its biological profile.

Table 1: Effect of Thiazole Ring Substitutions on Biological Activity in Related Compounds

Role of Piperazine Ring Modifications on In Vitro Activity and Target Engagement

The piperazine ring is not merely a linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of the scaffold. nih.govtandfonline.com Its integrity is often crucial for maintaining biological activity. In several studies, replacing the piperazine ring with other cyclic amines like morpholine or pyrrolidine led to a significant decrease in activity. nih.govtandfonline.com

Modifications are typically made at the N-4 position of the piperazine ring. The nature of the substituent at this position can drastically alter the compound's potency and target selectivity. For instance, in a series of 1,3-thiazole-piperazine derivatives designed as acetylcholinesterase inhibitors, different substituents at the N-4 position yielded a wide range of potencies. A benzyl group at this position resulted in an IC50 value of 0.011 µM, while a 2-pyridyl group gave an IC50 of 0.051 µM, and a 2-furoyl group resulted in an IC50 of 0.27 µM. This highlights the sensitivity of target engagement to the steric and electronic properties of the N-4 substituent. These findings provide a clear roadmap for modifying the this compound core to fine-tune its activity for a specific target.

Table 2: Influence of N-4 Piperazine Substitutions on Acetylcholinesterase (AChE) Inhibition

Strategic Design and Synthesis of Analogues for Comprehensive SAR Elucidation

To fully understand the SAR of the this compound scaffold, medicinal chemists employ several strategic approaches to design and synthesize analogues. These strategies aim to explore new chemical space, improve drug-like properties, and enhance potency and selectivity. nih.gov

Scaffold hopping and bioisosteric replacement are powerful tools in modern drug design used to identify novel core structures or replace functional groups while retaining or improving biological activity. nih.govnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, which can lead to improved pharmacokinetics, reduced side effects, or simplified synthesis. nih.govresearchgate.net Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains the spatial arrangement of key binding groups. nih.gov

For the this compound core, one could envision several bioisosteric replacements. The thiazole ring, for example, could be replaced with other five-membered heterocycles such as an oxazole, imidazole, or 1,2,4-triazole to probe the importance of the sulfur atom and the arrangement of nitrogen atoms for biological activity. The piperazine ring could potentially be replaced by other cyclic diamines, although studies suggest this can be detrimental to activity. nih.govtandfonline.com These computational and synthetic strategies are essential for discovering new chemotypes and navigating patent landscapes. nih.govresearchgate.net

Molecular hybridization is a strategy that involves combining two or more distinct pharmacophores into a single "hybrid" molecule. mdpi.com This approach aims to create compounds that can interact with multiple biological targets or that have a synergistic effect by combining the beneficial properties of each constituent part. The this compound scaffold is an excellent candidate for creating such multi-hybrid compounds.

Researchers have successfully synthesized novel hybrid molecules by linking thiazole-piperazine moieties to other biologically active heterocycles. For example, a series of thiazole-triazole-piperazine multi-hybrids were designed and synthesized for antimicrobial activity. researchgate.net In another study, piperazine-based bis(thiazole) and bis(thiadiazole) hybrids were developed as potent anticancer agents. rsc.orgnih.gov Similarly, thiazole-piperazine sulphonamide hybrids have been evaluated for activity against Alzheimer's disease targets. researchgate.net These studies demonstrate the feasibility of using the this compound core as a building block for developing novel, multi-functional therapeutic agents.

Following a comprehensive search of scientific literature, it has been determined that specific in vitro biological data for the compound “this compound” corresponding to the detailed outline provided is not available in the public domain.

The requested sections and subsections require specific, quantitative data such as receptor binding affinities (Kᵢ values), antagonist potencies (pA₂ values), and enzyme or kinase inhibition constants (IC₅₀ values) for this exact molecule. The search results indicate that while the broader chemical scaffold of thiazole-piperazine is a subject of research in various therapeutic areas—including the development of agents targeting opioid receptors, histamine (B1213489) receptors, enzymes, and kinases—the specific compound “this compound” has not been profiled in the manner required to populate the requested article structure. researchgate.netnih.govnih.govnih.govnih.gov

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the requisite data. Creating content on related but structurally different molecules would violate the explicit instructions to focus solely on "this compound". No data tables or detailed research findings for this specific compound could be compiled from the available literature.

A table of compounds that would have been mentioned, had the data been available, is provided below.

In Vitro Biological Target Identification and Mechanism of Action Studies

Broad Spectrum In Vitro Biological Activity Assessment

There is a notable lack of specific published data on the broad-spectrum in vitro biological activity of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine. The subsequent sections elaborate on the absence of specific findings regarding its antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

No specific scientific studies detailing the in vitro antibacterial or antifungal activity of this compound were identified. Research has been conducted on structurally related compounds, such as 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which have shown activity against various bacteria and fungi. nih.govresearchgate.net However, specific data, including minimum inhibitory concentration (MIC) or zones of inhibition, for this compound against any microbial strains are not available in the reviewed literature.

Anticonvulsant Properties in In Vitro Models

In vitro studies designed to assess the anticonvulsant properties of this compound have not been reported in the available scientific literature. Preclinical anticonvulsant screening, often utilizing in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has been performed on various thiazole-piperazine derivatives. researchgate.net However, no such data, either in vitro or in vivo, is published for this compound.

Future Research Directions for 2 Methyl 1 1,3 Thiazol 2 Yl Piperazine

Exploration of Novel and Sustainable Synthetic Routes

The future development of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine and its analogs hinges on the exploration of more efficient, cost-effective, and environmentally friendly synthetic methodologies. Current synthetic strategies for related thiazole-piperazine scaffolds often involve multi-step processes that may utilize harsh reagents or require complex purification procedures. nih.gov Future research should focus on pioneering novel synthetic pathways that prioritize sustainability and efficiency.

One promising avenue is the development of one-pot or tandem reactions. Such procedures, which combine multiple reaction steps into a single operation without isolating intermediates, can significantly reduce solvent waste, reaction time, and energy consumption. derpharmachemica.com For instance, a one-pot synthesis could be designed to construct the thiazole (B1198619) ring and subsequently couple it with the 2-methylpiperazine (B152721) moiety in a single, streamlined process.

Another key area is the application of combinatorial chemistry and parallel synthesis techniques. mdpi.com These approaches allow for the rapid generation of a large library of derivatives by systematically varying the substituents on the thiazole and piperazine (B1678402) rings. mdpi.com This would facilitate the efficient exploration of structure-activity relationships (SAR).

Furthermore, there is a growing need to incorporate green chemistry principles into the synthesis of these compounds. This includes the use of safer, renewable solvents, catalysis (including biocatalysis), and designing reactions for energy efficiency. Research into microwave-assisted synthesis, for example, could offer benefits such as shorter reaction times and improved yields compared to conventional heating methods. The goal is to create synthetic routes that are not only high-yielding but also minimize the environmental footprint. nih.gov

| Green Chemistry Approaches | Use of non-toxic solvents, reduced energy consumption, atom economy. nih.gov | Exploring biocatalysis, water-based reactions, and recyclable catalysts. |

Application of Advanced Computational and Structural Characterization Techniques

To accelerate the discovery and optimization of derivatives of this compound, future research must integrate advanced computational and structural biology techniques. These methods provide invaluable insights into the molecular interactions between the compound and its biological targets, guiding rational drug design.

In silico techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are already employed for similar scaffolds to forecast binding affinities and pharmacokinetic properties. researchgate.netnih.gov Future efforts should expand upon this by utilizing more sophisticated computational tools. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. nih.gov

On the experimental front, advanced structural characterization is crucial. While techniques like NMR and High-Resolution Mass Spectrometry (HRMS) are standard for confirming the chemical structure of synthesized compounds, obtaining high-resolution crystal structures is a key objective. researchgate.net X-ray crystallography of the parent compound or its derivatives bound to a target protein can reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. This atomic-level information is critical for structure-based drug design, allowing for targeted modifications to the molecule to enhance its binding affinity and selectivity.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Application | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the movement of the ligand within the target's binding site. | Provides insights into binding stability, conformational flexibility, and solvent effects. |

| 3D-QSAR (e.g., CoMFA) | Correlating 3D structural features with biological activity. | Generates predictive models to guide the design of more potent compounds. nih.gov |

| X-ray Crystallography | Determining the three-dimensional structure of the ligand-target complex. | Reveals precise binding orientation and key molecular interactions at an atomic level. nih.gov |

| Advanced NMR Spectroscopy (e.g., NOESY) | Characterizing solution-state conformation and intermolecular interactions. | Elucidates the 3D structure and dynamics of the molecule in a more physiological environment. |

Rational Design Strategies for Enhanced In Vitro Potency and Selectivity

Future research should employ rational design strategies to systematically modify the this compound scaffold, aiming to improve its in vitro potency and selectivity towards specific biological targets. This approach moves beyond random screening to a more targeted method of drug development based on an understanding of the molecule's structure-activity relationship (SAR). researchgate.netnih.gov

The core structure presents several opportunities for chemical modification. Key areas for derivatization include:

The Thiazole Ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target's active site.

The Piperazine Ring: The second nitrogen atom of the piperazine ring is a common site for modification. Adding different functional groups can alter the molecule's polarity, basicity, and ability to form hydrogen bonds, which can significantly impact both potency and selectivity. mdpi.com

The Methyl Group: While the existing methyl group at the C2 position of the piperazine ring influences its conformation, exploring other small alkyl groups could fine-tune steric interactions within the binding pocket.

By creating a focused library of analogs with systematic variations at these positions, researchers can meticulously map the SAR. For example, studies on similar thiazole-piperazine hybrids have shown that adding specific aryl groups can enhance inhibitory activity against enzymes like monoamine oxidase (MAO-A). researchgate.netnih.gov This knowledge can be leveraged to design derivatives of this compound with potentially superior and more selective inhibitory profiles. The goal is to identify specific chemical modifications that maximize desired activity while minimizing off-target effects. nih.gov

Identification and Validation of Novel Biological Targets In Vitro

While existing research on related thiazole-piperazine compounds has identified a range of biological activities, a significant future direction for this compound is the systematic identification and validation of novel in vitro biological targets. The structural motif, combining a heterocyclic thiazole ring with a versatile piperazine moiety, is present in compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and neurological activities. nih.govresearchgate.netnih.gov

The initial step involves broad-based in vitro screening. The parent compound and its rationally designed derivatives should be tested against a wide array of biological targets. This can include panels of protein kinases, G-protein coupled receptors (GPCRs), ion channels, and various enzymes implicated in human diseases. High-throughput screening (HTS) methodologies can efficiently assess the activity of a compound library against hundreds of targets simultaneously.

Once a preliminary "hit" is identified, the next phase involves target validation. This crucial step confirms that the observed biological effect is a direct result of the compound's interaction with the putative target. Biochemical and biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to measure the direct binding affinity and kinetics between the compound and the purified target protein. Further validation in cell-based assays is necessary to confirm that the compound engages the target in a more complex biological environment and elicits the expected downstream cellular response. This systematic approach will uncover new therapeutic applications for the this compound scaffold.

Table 3: Potential Biological Target Classes for Screening

| Target Class | Rationale based on Thiazole-Piperazine Hybrids | Examples of Specific Targets |

|---|---|---|

| Enzymes | Known inhibitors of MAO-A, carbonic anhydrase, and acetylcholinesterase. researchgate.netnih.govnih.gov | Topoisomerases, Cyclooxygenases (COX), Kinases. nih.gov |

| Receptors | Derivatives have shown activity at adenosine (B11128) receptors. mdpi.com | Dopamine receptors, Serotonin receptors, Histamine (B1213489) receptors. |

| Antimicrobial Targets | Documented antibacterial and antifungal activity. nih.govmdpi.com | DNA gyrase, Dihydrofolate reductase, Fungal ergosterol (B1671047) pathway enzymes. |

| Anticancer Targets | Some hybrids show cytotoxicity against cancer cell lines. nih.govresearchgate.net | EGFR, VEGFR, Apoptosis-related proteins (e.g., Bcl-2). nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1-(1,3-thiazol-2-yl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with 2-chlorothiazole under reflux conditions. For example, in analogous syntheses (e.g., benzothiazol-2-yl-piperazine), refluxing with 2-chlorobenzothiazole in water or polar solvents (DMF) with catalysts like tributylbenzyl ammonium chloride improves yield . Temperature control (e.g., 80–100°C) and stoichiometric ratios (1:1 piperazine to thiazole) are critical to minimize byproducts. Yields range from 70–93% depending on purification methods (crystallization vs. flash chromatography) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the piperazine and thiazole rings. For example, piperazine methyl groups resonate at δ ~2.5–3.0 ppm, while thiazole protons appear at δ ~7.5–8.5 ppm .

- LCMS/HPLC : Confirms molecular weight (e.g., m/z ≈ 197 for the base compound) and purity (>95%) .

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. How is this compound typically evaluated for initial pharmacological activity?

- Methodological Answer : Initial screening involves in vitro assays:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC50 determination) .

- Receptor Binding : Radioligand displacement studies to assess affinity for serotonin/dopamine receptors, leveraging piperazine’s role in CNS-targeting compounds .

- Antimicrobial Screening : Agar dilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. What strategies are employed to introduce diverse substituents onto the piperazine ring of this compound derivatives?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing bioactivity .

- Diazonium Coupling : Forms aryl-diazenyl derivatives for structural diversification .

- Nucleophilic Acylation : Introducing chloroacetyl or benzodioxinylcarbonyl groups via acyl chlorides, enabling further functionalization .

Q. How do structural modifications at the thiazole or methyl groups affect the compound’s bioactivity?

- Methodological Answer :

- Thiazole Substituents : Electron-withdrawing groups (e.g., nitro) on thiazole improve anticancer activity (e.g., 7c in shows IC50 < 10 µM) .

- Methyl Group Position : Ortho-methyl on the piperazine ring enhances metabolic stability but may reduce receptor affinity compared to para-substituted analogs .

- SAR Trends : Bulkier substituents (e.g., fluorobenzyl) increase lipophilicity, improving blood-brain barrier penetration in CNS studies .

Q. How can researchers resolve discrepancies in biological activity data between similar piperazine derivatives?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference drugs) to normalize inter-lab variability.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to substituent steric effects .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to isolate structure-activity trends .

Q. What role does molecular docking play in understanding the target interactions of this compound?

- Methodological Answer : Docking simulations predict binding modes to targets like kinases or GPCRs. For example, fluorobenzyl-piperazine triazoles show strong hydrogen bonding with Akt1’s catalytic domain (binding energy < −8 kcal/mol), guiding lead optimization . Parameters include:

- Grid Box Size : 60 × 60 × 60 Å centered on the active site.

- Scoring Functions : MM/GBSA for binding free energy calculations.

Q. What are the common impurities encountered during synthesis, and how are they identified and quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.